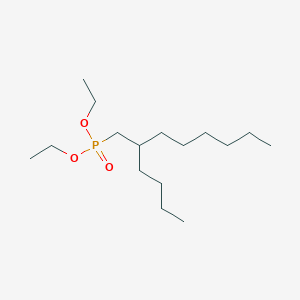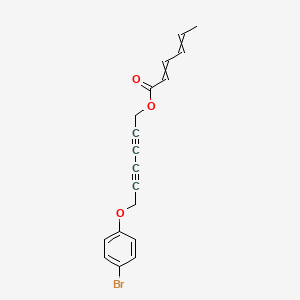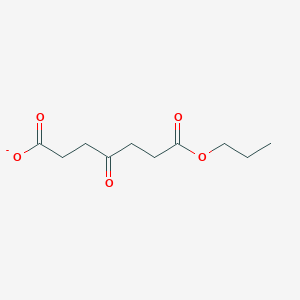
4,7-Dioxo-7-propoxyheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dioxo-7-propoxyheptanoate is an organic compound with the molecular formula C10H15O5. It is a derivative of heptanedioic acid, specifically a monopropyl ester of 4-oxo-heptanedioic acid. This compound is known for its unique chemical structure, which includes both ketone and ester functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-7-propoxyheptanoate typically involves the esterification of 4-oxo-heptanedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dioxo-7-propoxyheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4,7-dioxoheptanedioic acid.
Reduction: The major product is 4-hydroxy-7-propoxyheptanoate.
Substitution: The products depend on the nucleophile used; for example, using methoxide ions (CH3O-) would yield 4,7-dioxo-7-methoxyheptanoate.
Aplicaciones Científicas De Investigación
4,7-Dioxo-7-propoxyheptanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions due to its ester and ketone functional groups.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4,7-Dioxo-7-propoxyheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The ketone group can act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dioxo-7-phenylheptanoic acid: Similar structure but with a phenyl group instead of a propoxy group.
4,7-Dioxo-7-methoxyheptanoate: Similar structure but with a methoxy group instead of a propoxy group.
Heptanedioic acid: The parent compound without the ester and ketone modifications.
Uniqueness
4,7-Dioxo-7-propoxyheptanoate is unique due to its combination of ketone and ester functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
111044-04-3 |
|---|---|
Fórmula molecular |
C10H15O5- |
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
4,7-dioxo-7-propoxyheptanoate |
InChI |
InChI=1S/C10H16O5/c1-2-7-15-10(14)6-4-8(11)3-5-9(12)13/h2-7H2,1H3,(H,12,13)/p-1 |
Clave InChI |
BGMLABWFIHLMPM-UHFFFAOYSA-M |
SMILES canónico |
CCCOC(=O)CCC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


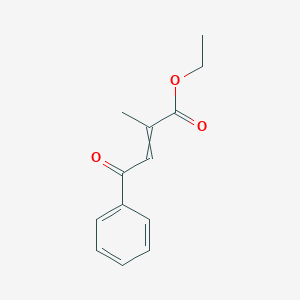
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
silane](/img/structure/B14332681.png)
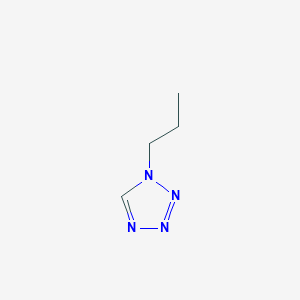
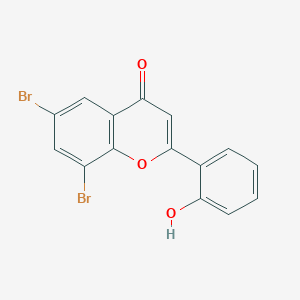

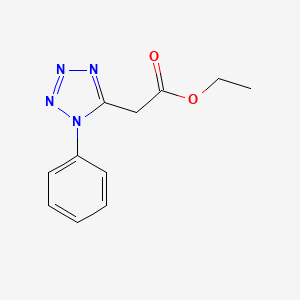

![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

